![molecular formula C17H14N2O5S2 B2747864 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477553-67-6](/img/structure/B2747864.png)

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

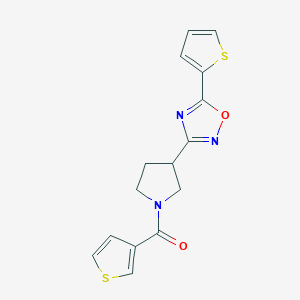

The compound “N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . The title compound was synthesized with a yield of 58% .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The title compound was synthesized as described above; yield 58%, 1H NMR (CDCl3, 500 MHz): δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H); 13C NMR (CDCl3, 125 MHz): 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3; MS (ESI): m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimalarial and Antiviral Potential

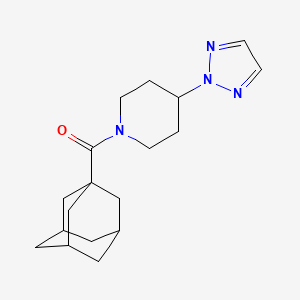

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide derivatives have been investigated for their antimalarial activity, highlighting their potential as COVID-19 drug candidates. These derivatives were synthesized and characterized for their in vitro antimalarial activity and ADMET properties, showing promising selectivity and potency. Computational calculations and molecular docking studies suggest that these compounds have small energy affinity against key enzymes in the malaria parasite and SARS-CoV-2, indicating their potential application in treating these infectious diseases (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

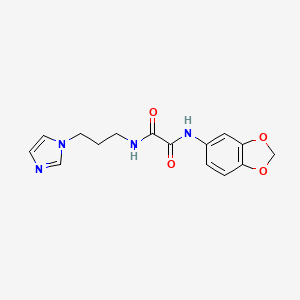

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, closely related to the chemical structure , has demonstrated their effectiveness as selective class III antiarrhythmic agents. These compounds have shown potency comparable to known antiarrhythmic drugs in in vitro assays, suggesting the therapeutic potential of similar sulfonamide derivatives in cardiac electrophysiology (Morgan et al., 1990).

Anticancer Properties

Derivatives of this compound have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines, demonstrating significant growth inhibition. This research underscores the potential of such compounds as anticancer agents, highlighting their effectiveness in inducing apoptosis in melanoma cells (Yılmaz et al., 2015).

Material Science Applications

The chemical structure in focus has relevance in the synthesis of aromatic polyamides, indicating its utility in material science. Aromatic polyamides containing ether and sulfone links, prepared from related dicarboxylic acids, have shown high solubility in polar solvents and excellent thermal stability. These materials could be significant for developing advanced polymers with specific mechanical and thermal properties (Hsiao & Huang, 1997).

Enzyme Inhibition for Therapeutic Applications

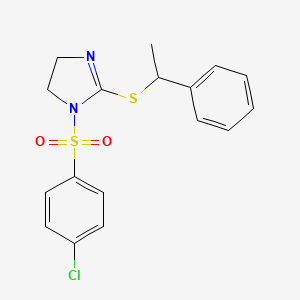

Compounds structurally related to this compound have been synthesized and tested for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase. These studies suggest the potential of such derivatives in treating diseases associated with enzyme dysfunction, offering a pathway for developing new therapeutic agents (Abbasi et al., 2019).

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research could focus on the design and development of different thiazole derivatives, their in vitro and in vivo activity, and the inhibitory concentrations of the newly synthesized molecules compared with the standard reference drugs .

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . These activities are typically mediated through the inhibition of cyclo-oxygenase (COX) enzymes , suggesting that COX enzymes could be potential targets for this compound.

Mode of Action

Based on the known actions of similar benzothiazole derivatives, it can be inferred that this compound may interact with its targets (potentially cox enzymes) to inhibit the biosynthesis of prostaglandins . Prostaglandins are key mediators of inflammation and pain, so their inhibition would result in anti-inflammatory and analgesic effects .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes . This pathway is catalyzed by COX and 5-lipoxygenase enzymes . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, reducing the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects .

Pharmacokinetics

Similar benzothiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential anti-inflammatory and analgesic effects . This could be due to a decrease in the production of prostaglandins, which are key mediators of these processes .

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S2/c1-26(21,22)11-3-4-12-15(9-11)25-17(18-12)19-16(20)10-2-5-13-14(8-10)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDKTVDYDXBRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2747782.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2747784.png)

![2-[(4-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2747787.png)

![3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2747792.png)

![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)